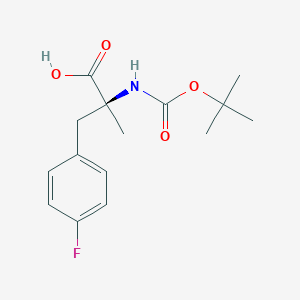

Boc-alpha-methyl-L-4-Fluorophe

Description

Significance of Non-Canonical Amino Acids in Expanding the Chemical Proteome for Research Applications

The twenty canonical amino acids form the fundamental building blocks of proteins in all known organisms. nih.gov However, the introduction of non-canonical amino acids (ncAAs) into proteins, a process known as genetic code expansion, has revolutionized proteomics and biotechnology. nih.govnih.gov This technique allows for the incorporation of amino acids with novel chemical functionalities, providing a powerful tool to study and engineer protein structure and function. nih.govuh.edu

The metabolic labeling of proteins with ncAAs that contain bioorthogonal chemical groups enables the selective conjugation of these proteins to various molecules like fluorophores, affinity reagents, or nanoparticles. nih.govresearchgate.net This has wide-ranging applications, including:

Proteomic Analysis: Labeled proteins can be easily enriched from complex cellular mixtures for identification and quantification using mass spectrometry. nih.gov

Biotechnology: Proteins can be selectively purified for various downstream applications. nih.gov

In Situ Analysis: Fluorophore-labeled proteins allow for their visualization and tracking within living cells. nih.gov

By expanding the chemical diversity of the proteome, ncAAs offer unprecedented opportunities to investigate protein dynamics, engineer novel biocatalysts, and develop new therapeutic proteins. researchgate.net

Rationale for Strategic Fluorine Incorporation in Bioactive Amino Acid Design and its Research Implications

The incorporation of fluorine into bioactive molecules, particularly amino acids, has become a widespread strategy in medicinal chemistry, dating back to the 1950s. iris-biotech.de This is due to the unique properties of the fluorine atom, which can significantly enhance the pharmacological profile of a drug candidate. iris-biotech.demdpi.com

Key research implications of fluorine incorporation include:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making fluorinated compounds more resistant to metabolic degradation by proteases, which can prolong their therapeutic effect. iris-biotech.de

Increased Lipophilicity and Bioavailability: Fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its oral bioavailability. netascientific.comiris-biotech.de

Modulation of Physicochemical Properties: Fluorine's high electronegativity can influence the acidity and basicity of nearby functional groups, alter molecular conformation, and introduce new binding interactions. iris-biotech.denih.govenamine.net This can lead to improved target affinity and selectivity. mdpi.com

Probes for Structural and Functional Studies: The fluorine-19 isotope (¹⁹F) is a sensitive NMR probe, allowing for the detailed study of protein structure, dynamics, and interactions. iris-biotech.denih.gov Furthermore, the radioactive isotope fluorine-18 (B77423) (¹⁸F) is a key component in Positron Emission Tomography (PET) imaging, enabling non-invasive visualization of biological processes in vivo. beilstein-journals.org

Historical Context of α-Methylated Fluorinated Phenylalanine Derivatives in Academic Inquiry

The study of α-methylated amino acids, including derivatives of phenylalanine, has a long history in medicinal chemistry. The introduction of an α-methyl group can confer resistance to enzymatic degradation and constrain the conformational flexibility of a peptide, which can lead to enhanced biological activity.

More recently, the combination of α-methylation and fluorination in phenylalanine derivatives has garnered significant attention. Researchers have synthesized and investigated various fluorinated and α-methylated phenylalanine analogs for a range of applications. For instance, studies have explored their potential in developing more effective agents for boron neutron capture therapy (BNCT) for cancer, demonstrating improved tumor selectivity and biodistribution. nih.gov The synthesis of dipeptides containing α-methyl-4-fluorophenylalanine has also been pursued to investigate their potential antifungal activity. pensoft.net These research efforts highlight the ongoing academic interest in leveraging the synergistic effects of α-methylation and fluorination to create novel and improved therapeutic and research agents. nih.govpensoft.netpsu.edu

Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-(4-fluorophenyl)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20FNO4/c1-14(2,3)21-13(20)17-15(4,12(18)19)9-10-5-7-11(16)8-6-10/h5-8H,9H2,1-4H3,(H,17,20)(H,18,19)/t15-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYZOMAOEKLIUIA-HNNXBMFYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(CC1=CC=C(C=C1)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CC1=CC=C(C=C1)F)(C(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Enantioselective Pathways for Boc Alpha Methyl L 4 Fluorophe and Its Derivatives

Stereoselective and Enantioselective Approaches to the α-Methyl-L-4-Fluorophenylalanine Scaffold

The construction of the α-methyl-L-4-fluorophenylalanine core with precise stereocontrol is a significant synthetic challenge. Various methods have been developed to establish the required L-configuration at the α-carbon.

Asymmetric hydrogenation is a key method for creating chiral centers. This technique is often applied to α,β-dehydro-amino acid precursors. rsc.org A rhodium(I) complex, for example, can catalyze the asymmetric hydrogenation of α-acylaminoacrylic acids to produce N-acylated amino acids with high optical purity. oup.com In a typical process, a substrate like an α-enamido ester is hydrogenated using a chiral transition metal catalyst, often based on rhodium or ruthenium. acs.org The chiral ligands on the metal direct the hydrogen addition to one face of the double bond, resulting in a high enantiomeric excess of the desired stereoisomer. acs.orgresearchgate.net While this method is well-established for various amino acids, its application to tetrasubstituted olefins, which would be required for α-methylated amino acids, can be challenging. rsc.org

| Precursor Type | Catalyst Type | Key Feature | Reference |

|---|---|---|---|

| α-Acylaminoacrylic acids | Rhodium(I) complex with chiral phosphine (B1218219) ligands | High enantioselectivity for N-acylated amino acids. | oup.com |

| α,β-Dehydro-amino acids (DHAAs) | Transition metal with chiral ligands | General method for establishing α-chirality. | rsc.org |

| Allylic amine derivatives | Chiral carbene-oxazoline Crabtree's catalyst analogue | Substrate control is key to optimizing stereochemistry. | acs.org |

Chiral auxiliaries are compounds temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.com This is a powerful and widely used strategy for the asymmetric synthesis of α-amino acids. numberanalytics.com

One of the most established methods is the Schöllkopf approach, which utilizes a bis-lactim ether derived from valine and glycine. beilstein-journals.orgwikipedia.org The glycine-derived prochiral center is deprotonated, and the bulky isopropyl group from the valine auxiliary sterically hinders one face of the resulting anion. wikipedia.org This directs the subsequent alkylation with an electrophile, such as 4-fluorobenzyl bromide, to the opposite face. A second alkylation with a methyl halide would install the α-methyl group. Finally, acidic hydrolysis cleaves the auxiliary, yielding the desired α-methyl-L-4-fluorophenylalanine. beilstein-journals.orgwikipedia.orgnih.gov This method is known for producing high enantiomeric excess (over 95% ee). wikipedia.org

Other auxiliaries, like Evans oxazolidinones and pseudoephedrine, are also effective. wikipedia.org For instance, an oxazolidinone imide can be deprotonated to form a Z-enolate, which then undergoes highly diastereoselective alkylation with benzylic halides. wikipedia.org Similarly, pseudoephedrine amides can be alkylated to create chiral α-substituted carboxylic acids. Subsequent removal of the auxiliary provides the enantiomerically enriched product.

| Auxiliary Type | Key Intermediate | Alkylation Strategy | Reference |

|---|---|---|---|

| Schöllkopf Bis-Lactim Ether | Valine-glycine cyclic dipeptide derivative | Sequential alkylation with 4-fluorobenzyl halide and then methyl halide. | beilstein-journals.orgwikipedia.org |

| Evans Oxazolidinone | N-Acyl oxazolidinone | Stereoselective alkylation of a (Z)-enolate. | wikipedia.org |

| Pseudoephedrine | Pseudoephedrine amide of an acetic acid derivative | Diastereoselective alkylation of the amide enolate. | wikipedia.org |

| (S)-Imidazolidinone ((S)-Boc-BMI) | Benzylated imidazolidinone | Stereoselective benzylation with tetrafluorobenzyl bromides. | beilstein-journals.org |

Organocatalysis, the use of small organic molecules as catalysts, has become a major pillar of asymmetric synthesis, providing metal-free alternatives for creating chiral molecules. researchgate.netnih.gov For fluorinated amino acids, organocatalytic methods can provide access to key chiral building blocks. researchgate.net For example, isothiourea catalysts can promote the asymmetric cyclocondensation of N-sulfonylimines with fluoroacetic acid to generate 3-fluoro-β-lactams with high stereoselectivity. acs.org These strained rings can be opened to yield α-fluoro-β-amino acid derivatives. acs.org While not a direct route to α-methylated products, it highlights the potential of organocatalysis in fluorinated amino acid synthesis. More direct approaches, such as the organocatalytic α-fluorination of aldehydes, can create fluorinated stereogenic centers with high enantioselectivity. beilstein-journals.org

Asymmetric conjugate addition reactions offer another pathway to chiral amino acids. acs.orgresearchgate.netd-nb.info These methods often involve the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound in the presence of a chiral catalyst or auxiliary. researchgate.netnih.gov For instance, a chiral Lewis acid can be used in combination with photoredox catalysis to achieve the highly enantioselective addition of photogenerated α-amino radicals to Michael acceptors. acs.orgnih.gov Another approach involves the rhodium-catalyzed conjugate addition of arylboronic acids to α,β-unsaturated esters. d-nb.info To synthesize α-methyl-L-4-fluorophenylalanine, one could envision a conjugate addition of a 4-fluorophenyl nucleophile to an acrylate (B77674) derivative bearing an α-methyl group and a chiral auxiliary. The stereochemistry would be directed by the auxiliary, leading to the desired product after its removal.

Organocatalytic Enantioselective Syntheses of α-Amino Allenates and Analogues in Fluorinated Amino Acid Synthesis

Palladium-Catalyzed Cross-Coupling Reactions for Functionalized Fluorinated Phenylalanine Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, enabling the synthesis of complex molecules and the functionalization of aromatic rings. mdpi.commdpi.com

Carbonylative Suzuki Coupling in Fluorinated Building Block Synthesis

The synthesis of fluorinated biaryl ketones, key precursors for complex molecules like fluorinated phenylalanines, is effectively achieved through the Palladium-catalyzed Carbonylative Suzuki–Miyaura cross-coupling reaction. magtech.com.cnrsc.org This three-component reaction utilizes an aryl halide, an arylboronic acid, and carbon monoxide (CO) to construct the ketone functionality. rsc.org The methodology is noted for its broad substrate scope and functional group tolerance. rsc.org

Recent advancements have focused on developing milder and more efficient catalytic systems. For instance, a system employing Pd(OAc)₂ with Fe(CO)₅ has been shown to be highly effective. rsc.org In this system, Fe(CO)₅ serves a dual role: it acts as a solid source of CO, circumventing the need for high-pressure CO gas cylinders, and it participates in the formation of catalytically active Pd-Fe nanoparticles. rsc.org This approach allows the reaction to proceed under mild conditions, often in green solvents like anisole. rsc.org

The reaction is compatible with a range of functional groups on both the aryl iodide and the arylboronic acid. rsc.org Notably, fluorinated substrates, such as p-fluorophenylboronic acid, readily participate in the coupling. For example, the reaction of p-iodotoluene with p-fluorophenylboronic acid using a Pd(OAc)₂/Fe(CO)₅ system can produce the corresponding fluorinated biaryl ketone in high yield. rsc.org The efficiency of these reactions underscores their utility in preparing fluorinated building blocks essential for the synthesis of compounds like Boc-alpha-methyl-L-4-Fluorophenylalanine.

Table 1: Examples of Carbonylative Suzuki–Miyaura Cross-Coupling for Ketone Synthesis This table is interactive and can be sorted by clicking on the headers.

| Aryl Halide | Arylboronic Acid | Catalyst System | Product Yield (%) | Reference |

|---|---|---|---|---|

| p-Iodotoluene | Phenylboronic acid | Pd(OAc)₂/Fe(CO)₅ | 89 | rsc.org |

| p-Iodotoluene | p-Fluorophenylboronic acid | Pd(OAc)₂/Fe(CO)₅ | 84 | rsc.org |

| Iodobenzene | p-Methylphenylboronic acid | Pd(OAc)₂/Fe(CO)₅ | 88 | rsc.org |

| Iodobenzene | p-Methoxyphenylboronic acid | Pd(OAc)₂/Fe(CO)₅ | 80 | rsc.org |

| p-Bromoiodobenzene | Phenylboronic acid | Pd(OAc)₂/Fe(CO)₅ | 74 | rsc.org |

| p-Chloroiodobenzene | Phenylboronic acid | Pd(OAc)₂/Fe(CO)₅ | 89 | rsc.org |

Activated Ester Methods for Boc-alpha-methyl-L-4-Fluorophe Incorporation in Peptide Synthesis

The incorporation of sterically hindered α,α-disubstituted amino acids, such as Boc-alpha-methyl-L-4-Fluorophenylalanine, into peptide chains presents a significant synthetic challenge due to slow coupling kinetics and potential side reactions. Activated ester methods, particularly those employing modern coupling reagents, are essential for overcoming these hurdles. bachem.comnih.gov

In situ activating reagents, which convert protected amino acids into highly reactive species, are widely used. sigmaaldrich.com These reagents are typically phosphonium (B103445) or aminium salts that, in the presence of a base, generate activated esters. sigmaaldrich.com Reagents like HATU (2-(7-Aza-1H-benzotriazol-1-yl)-N,N,N',N'-tetramethylaminium hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxy-tris-pyrrolidinophosphonium hexafluorophosphate) are among the most effective. bachem.comnih.govsigmaaldrich.com

HATU, in particular, is highly efficient for coupling sterically demanding amino acids. bachem.com It converts the carboxylic acid to a highly reactive OAt (7-aza-1-hydroxybenzotriazole) ester. The pyridine (B92270) nitrogen in the HOAt leaving group provides anchimeric assistance, accelerating the coupling reaction. sigmaaldrich.com Similarly, coupling reagents like TOTT (a thiuronium salt) have shown good results in couplings of sterically hindered or methylated amino acids, with performance comparable to HATU and reportedly lower racemization levels. bachem.com For a demanding coupling involving Boc-alpha-methyl-L-4-Fluorophenylalanine, a protocol would typically involve pre-activation of the amino acid with HATU or HBTU in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) before addition of the N-terminally deprotected peptide chain. peptide.comnih.gov

Table 2: Common Coupling Reagents for Sterically Hindered Amino Acids This table is interactive and can be sorted by clicking on the headers.

| Reagent | Full Name | Type | Activated Ester | Key Features | Reference |

|---|---|---|---|---|---|

| HATU | 2-(7-Aza-1H-benzotriazol-1-yl)-N,N,N',N'-tetramethylaminium hexafluorophosphate | Aminium | OAt | Highly efficient, anchimeric assistance, good for N-methyl amino acids. | bachem.comsigmaaldrich.com |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Aminium | OBt | Widely used, effective for difficult couplings. | sigmaaldrich.compeptide.com |

| PyBOP | Benzotriazol-1-yl-oxy-tris-pyrrolidinophosphonium hexafluorophosphate | Phosphonium | OBt | Effective for difficult couplings, generates HOBt. | nih.govsigmaaldrich.com |

| TOTT | S-(1-Oxido-2-pyridinyl)-1,1,3,3-tetramethylthiouronium hexafluorophosphate | Thiuronium | Thioester | Good for hindered amino acids, comparable to HATU, low racemization. | bachem.com |

| COMU | 1-[1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholino]-uronium hexafluorophosphate | Aminium | Oxyma | High efficiency, safer (non-explosive leaving group), good solubility. | bachem.com |

Contemporary Fluorination Reagents and Methodologies in α-Fluoroalkyl-α-Amino Acid Synthesis

The synthesis of α-fluoroalkyl-α-amino acids is a field of intense research, driven by the unique properties these compounds impart to peptides and other bioactive molecules. mdpi.com Modern synthetic strategies can be broadly categorized into electrophilic, nucleophilic, and radical fluorination methods. mdpi.comresearchgate.net

Electrophilic Fluorination in Chiral Precursors

Asymmetric electrophilic fluorination is a powerful strategy for constructing chiral carbon-fluorine stereogenic centers. nih.gov This approach typically involves the fluorination of a chiral enolate or enamide derived from an amino acid precursor. mdpi.comacs.org The diastereoselectivity is controlled by a chiral auxiliary attached to the substrate, which directs the attack of the electrophilic fluorine source to one face of the molecule. nih.gov

Commonly used chiral auxiliaries include oxazolidinones. acs.orgjuniperpublishers.com For example, a chiral oxazolidinone derived from an amino acid can be converted to its lithium enolate and then treated with an electrophilic fluorinating agent like N-fluorobenzenesulfonimide (NFSI). acs.orgjuniperpublishers.com This process can achieve high diastereoselectivity due to the steric bulk of the auxiliary, which effectively shields one face of the enolate. juniperpublishers.com Another approach involves the fluorination of chiral enamides, which can be achieved with high regio- and diastereoselectivity using reagents such as Selectfluor or NFSI. nih.gov Metal-catalyzed methods, such as those using chiral bis(oxazoline)-copper complexes with NFSI, have also been developed for the enantioselective fluorination of β-ketoester precursors to α-fluoro-α-amino acids. juniperpublishers.com

Nucleophilic Fluorination and [¹⁸F]-Radiofluorination Approaches for Positron Emission Tomography (PET) Tracers

Nucleophilic fluorination is the cornerstone of synthesizing ¹⁸F-labeled radiotracers for PET imaging, as the most common production method for fluorine-18 (B77423) yields aqueous [¹⁸F]fluoride. nih.gov The development of efficient methods for incorporating [¹⁸F]F⁻ into electron-rich aromatic systems, like those in phenylalanine or tyrosine, has been a major focus. nih.gov

Copper-mediated radiofluorination has emerged as a versatile and powerful tool. nih.govacs.org This method facilitates the nucleophilic fluorination of stable precursors like arylboronic acids, their pinacol (B44631) esters (BPin), and arylstannanes. nih.govnih.govmdpi.com The use of these precursors allows for the late-stage fluorination of complex molecules under relatively mild conditions. nih.gov For instance, the automated synthesis of clinically relevant PET tracers such as 6-[¹⁸F]fluoro-L-DOPA ([¹⁸F]FDOPA) and 2-[¹⁸F]fluoro-L-tyrosine (2-[¹⁸F]F-Tyr) has been successfully achieved using N-Boc protected stannyl (B1234572) precursors. nih.govresearchgate.net These automated syntheses can provide high radiochemical yields (RCY) suitable for clinical use. nih.gov

Table 3: Automated Nucleophilic [¹⁸F]-Radiofluorination of Aromatic Amino Acid Precursors This table is interactive and can be sorted by clicking on the headers.

| PET Tracer | Precursor Type | Catalyst System | Isolated Radiochemical Yield (RCY) | Synthesis Time (min) | Reference |

|---|---|---|---|---|---|

| 6-[¹⁸F]FDOPA | N-Boc-stannane | Cu(py)₄(OTf)₂ | 54 ± 5% | 60-65 | nih.gov |

| 2-[¹⁸F]F-Tyr | N-Boc-stannane | Cu(py)₄(OTf)₂ | 48 ± 7% | 60-65 | nih.gov |

| 6-[¹⁸F]FMT | N-Boc-stannane | Cu(py)₄(OTf)₂ | 42 ± 2% | 60-65 | nih.gov |

| [¹⁸F]OMFD | N-Boc-stannane | Cu(py)₄(OTf)₂ | 32% | 60-65 | nih.gov |

| (S)-3-[¹⁸F]FPhe | Boronic acid | Cu(3,4-Me₂Py)₄(OTf)₂ | 23 ± 1% | N/A | nih.gov |

Radical Fluorination Pathways in α-Methylated Fluorinated Phenylalanines

Radical fluorination reactions provide an alternative pathway for the synthesis of complex fluorinated molecules. researchgate.net Photoredox catalysis has recently enabled mild, metal-free methods for the carbofluorination of alkenes, which can be applied to the synthesis of α-fluoro-α-amino acids. nih.govnih.gov

One such strategy involves the visible-light-mediated photoredox-catalyzed conjugate addition of an alkyl radical to a dehydroalanine (B155165) derivative. nih.gov The resulting α-amino radical intermediate is then trapped by an electrophilic fluorine source like Selectfluor to generate the α-fluoro-α-amino acid product. nih.gov This method allows for the incorporation of a wide range of alkyl groups. While not directly demonstrated on α-methylated dehydroalanines in the initial reports, the mechanism is conceptually applicable for generating α-methylated fluorinated phenylalanines by starting with an appropriate α-methyl-dehydrophenylalanine precursor. Other photoredox methods have been developed for the oxy-monofluoromethylation of alkenes, including those derived from amino acids, using specialized iodine(III) reagents as a source of the monofluoromethyl radical. bohrium.com

Electrochemical Methods for Alkyl C-H Fluorination

Electrochemical synthesis offers a powerful and often more sustainable alternative to traditional chemical methods. A robust and scalable method for the direct fluorination of unactivated C(sp³)–H bonds in alkyl groups has been developed using electrochemistry. nih.govnih.gov This method is particularly valuable for the late-stage functionalization of complex molecules, including protected amino acids. thieme-connect.com

The reaction typically employs a widely available fluorine source, Selectfluor, in combination with a simple nitrate (B79036) additive. nih.gov The electrolysis is carried out in a simple undivided cell using reticulated vitreous carbon (RVC) electrodes at a constant current. nih.govthieme-connect.com This method has been successfully applied to the fluorination of various amino acid derivatives, including protected valine and leucine, with good yields and high regioselectivity. nih.govthieme-connect.com The fluorination generally occurs at the C–H bond most distal from the electron-withdrawing protecting groups. nih.gov The scalability of this electrochemical fluorination has been demonstrated by a 100-gram scale synthesis of a protected fluorovaline derivative, highlighting its practical utility. nih.gov

Protecting Group Strategies in Synthesis: Focus on Boc-Protection and Selective Deprotection Capabilities

In the multi-step synthesis of complex molecules like Boc-alpha-methyl-L-4-Fluorophenylalanine, protecting groups are essential for masking reactive functional groups to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is a frequently used protecting group for amines in organic synthesis. wikipedia.orgtotal-synthesis.comjk-sci.com It is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) in the presence of a base. total-synthesis.comjk-sci.commasterorganicchemistry.com This forms a carbamate (B1207046), which effectively shields the amine's nucleophilicity and is stable under many reaction conditions, including basic hydrolysis and catalytic hydrogenation. total-synthesis.com

A significant advantage of the Boc group is its susceptibility to removal under acidic conditions, which provides an orthogonal strategy to other protecting groups like Fmoc (base-labile) and Cbz (hydrogenolysis-labile). total-synthesis.com The deprotection is commonly achieved using strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). wikipedia.orgmasterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate, which then decarboxylates to yield the free amine. wikipedia.orgmasterorganicchemistry.com This selective deprotection is critical in peptide synthesis and the synthesis of complex amino acid derivatives. masterorganicchemistry.comlibretexts.org

| Reagent | Conditions for Introduction | Conditions for Removal | Orthogonality |

| Boc Anhydride | Base (e.g., TEA, NaOH) total-synthesis.comjk-sci.com | Strong Acid (e.g., TFA, HCl) wikipedia.orgmasterorganicchemistry.com | Stable to base, hydrogenolysis total-synthesis.com |

| Fmoc-Cl | Base (e.g., Piperidine) libretexts.org | Base (e.g., 20% Piperidine in DMF) libretexts.org | Stable to acid, hydrogenolysis total-synthesis.com |

| Cbz-Cl | Base masterorganicchemistry.com | Catalytic Hydrogenation (H2, Pd-C) masterorganicchemistry.com | Stable to acid, mild base total-synthesis.com |

Compatibility of Boc-Protection with Specific Fluorination Reactions

The synthesis of fluorinated amino acids requires that the chosen protecting group remains stable during the fluorination step. The Boc group has demonstrated compatibility with several fluorination methods.

In the synthesis of (3R)-3-fluoro-ʟ-phenylalanine, a Boc-protected amino alcohol was successfully fluorinated using diethylaminosulfur trifluoride (DAST). nih.gov The Boc group remained intact during this nucleophilic fluorination step. nih.gov However, in other instances, the compatibility of the Boc group can be challenging. For example, in the visible light-mediated benzylic fluorination of protected phenylalanines using Selectfluor, N-protecting groups like Boc, Fmoc, and Cbz were found to be incompatible, resulting in low to no yield of the desired fluorinated product. nih.govbeilstein-journals.org In contrast, protecting groups like phthalimido and trifluoroacetyl were more successful under these specific conditions. nih.gov

The compatibility often depends on the specific fluorination reagent and reaction conditions. For electrophilic fluorination of aromatic rings, the conditions can sometimes be mild enough to tolerate the Boc group, while harsher conditions required for other transformations may lead to its cleavage. Careful selection of both the fluorinating agent and the protecting group strategy is therefore crucial for a successful synthesis.

Biocatalytic Approaches to Enantioselective Synthesis of Unnatural Amino Acids

Biocatalysis offers a powerful and sustainable alternative to traditional chemical methods for synthesizing enantiomerically pure unnatural amino acids. researchgate.netmdpi.com Enzymes operate under mild conditions of temperature and pH in aqueous media, often exhibiting high chemo-, regio-, and enantioselectivity. researchgate.netmdpi.comacs.org This approach is particularly valuable for producing chiral compounds, which is a key consideration in the pharmaceutical industry. researchgate.net

Several classes of enzymes are employed for the synthesis of unnatural amino acids, including transaminases, lipases, and lyases. nih.govresearchgate.net For instance, lipases have been used for the enantioselective hydrolysis of racemic β-amino carboxylic ester hydrochlorides to produce fluorinated β-amino acid enantiomers with excellent enantiomeric excess (ee ≥99%). mdpi.comnih.gov Similarly, transaminases can catalyze the asymmetric amination of keto acids to produce chiral amino acids. nih.gov Engineered C-N lyases have also been developed to catalyze the hydroamination of α,β-unsaturated carboxylic acids for the synthesis of unnatural amino acids. researchgate.net These enzymatic methods provide a greener and more efficient route to valuable chiral building blocks for pharmaceuticals. acs.orgrsc.org

Self-Optimizing Flow Reactors in Amino Acid Derivative Synthesis

Continuous flow chemistry, particularly when coupled with self-optimizing algorithms, is revolutionizing the synthesis of complex molecules like amino acid derivatives. nih.govrsc.orgchimia.ch Flow reactors offer superior control over reaction parameters such as temperature, pressure, and residence time, leading to improved reproducibility and safety compared to batch processes. nih.govchimia.chrsc.org

A self-optimizing flow reactor system integrates automated flow equipment with real-time analytical monitoring (e.g., HPLC, NMR) and a feedback optimization algorithm. rsc.orgnih.govresearchgate.net This allows the system to autonomously explore a multi-dimensional reaction space and identify optimal conditions for yield, throughput, or other desired objectives. rsc.orgnih.gov For example, Bayesian optimization has been successfully used to rapidly optimize telescoped multi-step syntheses in continuous flow. nih.gov This approach has been applied to peptide synthesis, enabling the efficient production of peptides by automating the repeated cycles of amidation and deprotection. nih.govrsc.org The use of self-optimizing flow reactors can significantly accelerate the development of synthetic routes for complex pharmaceutical intermediates. nih.gov

| Feature | Batch Synthesis | Self-Optimizing Flow Synthesis |

| Process Control | Manual, less precise | Automated, highly precise nih.govchimia.chrsc.org |

| Optimization | Time-consuming, one-variable-at-a-time | Rapid, multi-parameter, algorithmic rsc.orgnih.gov |

| Data Generation | Limited | Data-rich, enables modeling chimia.chnih.gov |

| Scalability | Difficult | Straightforward by extending run time vapourtec.com |

| Safety | Higher risk with large volumes | Enhanced due to small reaction volumes chimia.ch |

Elucidating the Role of Boc Alpha Methyl L 4 Fluorophe in Advanced Peptide Chemistry Research

Boc-alpha-methyl-L-4-Fluorophe as a Strategic Building Block in Solid-Phase Peptide Synthesis

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, enabling the stepwise assembly of amino acids into a desired sequence while anchored to an insoluble resin. google.com The use of N-terminally protected amino acids, such as those with a tert-butyloxycarbonyl (Boc) group, is fundamental to this process. nih.govpeptide.comthermofisher.com Boc-alpha-methyl-L-4-Fluorophe, with its Boc protecting group, is well-suited for incorporation into peptides via SPPS. chemimpex.comchemicalbook.comchemimpex.comchemimpex.com

Facilitation of Complex Peptide Sequence Construction and Diversity

Conformational Impact of α-Methyl-L-4-Fluorophenylalanine Incorporation on Peptide Architectures

The three-dimensional structure of a peptide is intimately linked to its biological function. The incorporation of α-methyl-L-4-fluorophenylalanine can exert significant control over the peptide's conformational landscape. mdpi.com

Modulation of Peptide Secondary Structures and Folding Kinetics

The presence of the α-methyl group restricts the conformational freedom of the peptide backbone, influencing the formation of secondary structures such as α-helices and β-sheets. mdpi.com This steric constraint can stabilize specific conformations and influence the kinetics of peptide folding. researchgate.net Fluorination itself can also play a role in modulating secondary structure. mdpi.commdpi.com For instance, the strategic placement of fluorine atoms can promote the formation of specific turns or disrupt helical structures, thereby engineering desired peptide architectures. mdpi.com

Investigations into cis/trans Isomerization Dynamics at Prolyl Amide Bonds

The amide bond preceding a proline residue can exist in either a cis or trans conformation, and the isomerization between these two states is often a rate-limiting step in protein folding and can be crucial for biological activity. researchgate.netcaltech.eduucsb.edu While α-methyl-L-4-fluorophenylalanine is not a proline analog, the study of prolyl cis/trans isomerization is a key area of peptide research. The incorporation of fluorinated amino acids, such as 4-fluorophenylalanine, has been utilized as a sensitive 19F NMR probe to study the conformational status of nearby prolyl bonds. researchgate.netresearchgate.net This allows for detailed investigations into the factors influencing cis/trans isomerization, providing valuable insights into peptide and protein dynamics. researchgate.net

Enhanced Pharmacokinetic and Pharmacodynamic Properties of Peptides via Fluorine Incorporation

The introduction of fluorine into peptide structures, a strategy known as fluorination, is a powerful tool in medicinal chemistry for modulating the pharmacokinetic and pharmacodynamic profiles of peptide-based drug candidates. nih.govnih.gov Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence lipophilicity, metabolic stability, and binding interactions. nih.govrsc.org The incorporation of the 4-fluorophenylalanine moiety, as seen in Boc-alpha-methyl-L-4-Fluorophe, allows researchers to fine-tune these properties, often leading to peptides with enhanced therapeutic potential. nih.govnih.gov

Implications for Proteolytic Stability and Metabolic Pathways

A primary obstacle in the development of peptide therapeutics is their rapid degradation by proteases in the body. The structural modifications inherent in Boc-alpha-methyl-L-4-Fluorophe—both α-methylation and fluorination—are employed to mitigate this issue.

The α-methyl group provides steric hindrance at the α-carbon, which is adjacent to the peptide bond. This bulkiness can prevent or significantly slow the approach of proteolytic enzymes, thereby increasing the peptide's resistance to enzymatic cleavage and prolonging its biological half-life. iris-biotech.deqyaobio.comnih.gov Research on peptides containing α,α-disubstituted amino acids has demonstrated that these modifications can confer substantial proteolytic stability. nih.govnih.gov For instance, studies on model peptides with α-trifluoromethyl-substituted amino acids, which also provide steric bulk, showed absolute stability when placed at the P1 position relative to the cleavage site of the protease α-chymotrypsin. nih.gov

| Modification | General Effect on Proteolytic Stability | Research Finding |

| α-Methylation | Increases stability | Provides steric hindrance at the α-carbon, blocking protease access. iris-biotech.deqyaobio.com |

| Aromatic Fluorination | Variable / Context-Dependent | Can enhance stability at specific cleavage sites nih.gov, but may also increase susceptibility in other contexts. mdpi.com |

Augmentation of Binding Affinity and Specificity to Biological Targets

Beyond improving stability, the incorporation of Boc-alpha-methyl-L-4-Fluorophe can significantly enhance a peptide's binding affinity and specificity for its biological target. The fluorine atom at the para-position of the phenyl ring can modulate intermolecular forces crucial for molecular recognition. mdpi.com

The increased hydrophobicity of the fluorinated phenyl ring can strengthen binding within hydrophobic pockets of a target protein or receptor. nih.govexplorationpub.com Furthermore, the highly polar C-F bond can participate in favorable dipolar or orthogonal multipolar interactions within the binding site, which are distinct from the interactions of a non-fluorinated phenylalanine residue. rsc.orgmdpi.com These novel interactions can lead to a more potent and selective peptide.

A compelling example is the modification of a bicyclic peptide inhibitor of Factor XIIa, a serine protease involved in blood coagulation. Replacing a phenylalanine residue with 4-fluorophenylalanine resulted in a tenfold increase in binding affinity. rsc.org Structural modeling suggested that the fluorine atom was buried in an aromatic pocket of the enzyme, forming favorable interactions that contributed to the enhanced potency. rsc.org This highlights how a single, strategically placed fluorine atom can optimize a peptide's fit and interaction with its target.

| Peptide Inhibitor | Target | Modification | Change in Binding Affinity (Ki) |

| Bicyclic Peptide | Factor XIIa | Phe → 4-Fluoro-Phe | ~10-fold increase |

| Monocyclic Trypsin Inhibitor | Chymotrypsin (B1334515) | Lys → 4-Fluoro-Phe | 15-fold increase in inhibitory activity |

Data compiled from research findings on fluorinated peptide inhibitors. rsc.org

Development of Novel Peptide Libraries Utilizing Boc-alpha-methyl-L-4-Fluorophe Derivatives

The unique structural and chemical properties of Boc-alpha-methyl-L-4-Fluorophe make it an excellent building block for the construction of novel peptide libraries. chemimpex.com Peptide libraries, particularly combinatorial libraries, are powerful tools for discovering new ligands with high affinity and specificity for a given biological target. nih.govnih.gov By systematically incorporating derivatives like Boc-alpha-methyl-L-4-Fluorophe, researchers can explore a vastly expanded chemical space beyond that offered by the 20 proteinogenic amino acids.

The creation of combinatorial peptide libraries often involves positional scanning, where each position in a peptide sequence is systematically substituted with a set of amino acids. nih.gov Including fluorinated amino acids in these libraries allows for the exploration of fluorine-specific interactions during the screening process. researchgate.netnih.gov This approach can identify novel binding motifs that depend on the unique electronic and steric properties of the fluorinated residue. Research groups have created and screened combinatorial libraries based on coiled-coil peptide systems to systematically study how fluorinated amino acids influence peptide stability and assembly, demonstrating that these residues can be used as an orthogonal tool to direct peptide-peptide interactions. researchgate.netnih.gov The stability conferred by the α-methyl group ensures the integrity of the library members during synthesis and screening, while the fluorophenyl group introduces a key variable for optimizing binding.

Incorporation into Macrocyclic Peptides and Peptidomimetics

Macrocyclization is a widely used strategy to improve the therapeutic properties of peptides, as cyclic structures generally exhibit enhanced stability, receptor selectivity, and bioavailability compared to their linear counterparts. rsc.orgnih.gov The incorporation of Boc-alpha-methyl-L-4-Fluorophe into macrocyclic peptides and peptidomimetics is a sophisticated approach to drug design, combining the benefits of cyclization with those of α-methylation and fluorination.

The α-methyl group plays a crucial role in this context by constraining the peptide backbone. This pre-organization reduces the entropic penalty of binding to a receptor and can favor a bioactive conformation, which is particularly advantageous for macrocyclization. researchgate.net Certain amino acid modifications, such as N-methylation or the inclusion of D-amino acids, are known to act as "turn-inducers" that facilitate the ring-closing reaction in peptide synthesis; the conformational restriction imposed by an α-methyl group can have a similar beneficial effect. acs.orgacs.org

When combined with macrocyclization, the 4-fluorophenylalanine residue can further refine the molecule's properties. In the design of peptidomimetics, which are molecules that mimic the structure and function of natural peptides but with improved pharmacological characteristics, the fluorine atom can enhance membrane permeability and create specific, high-affinity interactions with the target. rsc.orgmdpi.com For example, several macrocyclic peptidomimetic drugs targeting the Hepatitis C virus (HCV) protease incorporate fluorinated moieties to pre-organize the inhibitor for binding and reduce its susceptibility to degradation. rsc.org The combination of a constrained, stabilized macrocyclic scaffold with the unique binding potential of the fluoroaromatic group represents a powerful strategy in the development of next-generation peptide-based therapeutics.

Academic Investigations into Boc Alpha Methyl L 4 Fluorophe Applications in Medicinal Chemistry and Drug Discovery

Design and Synthesis of Bioactive Peptides and Pharmaceutical Leads

The unique structural features of Boc-alpha-methyl-L-4-Fluorophenylalanine make it a valuable building block in the creation of bioactive peptides and new pharmaceutical leads. chemimpex.com Its incorporation can lead to compounds with enhanced stability and improved biological activity. netascientific.com The presence of the fluorine atom and the alpha-methyl group can significantly alter the conformational properties of peptides, influencing their interaction with biological targets. chemimpex.comsmolecule.com

Therapeutic Agents Targeting Specific Biological Pathways

The strategic incorporation of Boc-alpha-methyl-L-4-Fluorophenylalanine is a key tactic in the development of therapeutic agents designed to target specific biological pathways. chemimpex.comnetascientific.com The fluorinated phenyl ring can engage in unique interactions with protein targets, potentially increasing the binding affinity and selectivity of the resulting peptide. This makes it a preferred choice for creating more effective drug candidates in medicinal chemistry. netascientific.com Researchers utilize this compound to synthesize diverse peptide libraries, which are then screened to identify novel therapeutic leads. chemimpex.com

Application in Oncology Research: Development of Targeted Therapies

In the field of oncology, Boc-alpha-methyl-L-4-Fluorophenylalanine plays a role in the development of targeted therapies. chemimpex.com The rationale behind using fluorinated amino acids in cancer research is that they can be incorporated into peptides that target specific markers on cancer cells. For instance, α-methyl amino acids have been observed to accumulate more selectively in cancer cells compared to their non-α-alkylated counterparts. mdpi.com While the biological evaluation of some α-methylated boronated phenylalanine derivatives is not yet published, the concept of targeting L-type amino acid transporter 1 (LAT1), which is often overexpressed in cancer cells, is a promising strategy. mdpi.comresearchgate.net The development of radiolabeled amino acids, such as 4-borono-2-[¹⁸F]fluoro-ʟ-phenylalanine, for use in boron neutron capture therapy highlights the potential of fluorinated phenylalanine derivatives in cancer treatment. nih.gov

Contributions to Neurology Research: Neuroactive Compound Development

The structural similarity of Boc-alpha-methyl-L-4-Fluorophenylalanine to neurotransmitters makes it a valuable tool in neuroscience research for developing neuroactive compounds. chemimpex.comnetascientific.com Its use allows for the exploration of receptor interactions and the design of peptides that can modulate neurological pathways. netascientific.com The incorporation of this amino acid can lead to peptides with improved pharmacokinetic properties, which is crucial for drugs targeting the central nervous system. netascientific.com Research in this area focuses on creating compounds that can act as agonists or antagonists for specific neuronal receptors, with potential applications in treating a range of neurological disorders. netascientific.com

Enzyme Inhibition and Modulator Development through Fluorinated Amino Acid Integration

The integration of fluorinated amino acids like Boc-alpha-methyl-L-4-Fluorophenylalanine is a well-established strategy for developing enzyme inhibitors and modulators. netascientific.com Fluorine's unique properties can be exploited to design compounds that either irreversibly inactivate an enzyme or modulate its activity in a specific manner. researchgate.netnih.gov

Mechanism-Based Enzyme Inactivation Studies

Fluorinated amino acids are frequently used in the design of mechanism-based enzyme inhibitors, also known as suicide substrates. nih.gov These compounds are chemically inert until they are processed by the target enzyme, at which point they become activated and form a covalent bond with the enzyme, leading to its irreversible inactivation. nih.gov The fluorine atom can act as a good leaving group in anionic intermediates formed during the enzymatic reaction, facilitating the inactivation process. researchgate.net For example, α-(1′-fluoro)vinyl amino acids have been developed as potential inactivators of pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes. nih.govacs.org

Exploration of Structure-Activity Relationships in Enzyme Modulators and Inhibitors

The systematic replacement of natural amino acids with Boc-alpha-methyl-L-4-Fluorophenylalanine in a peptide sequence allows for the detailed exploration of structure-activity relationships (SAR). cymitquimica.comchemimpex.com By observing how this substitution affects the binding affinity and inhibitory potency of the peptide, researchers can gain insights into the key interactions between the peptide and the enzyme's active site. ljmu.ac.uk This information is critical for the rational design of more potent and selective enzyme modulators and inhibitors. rsc.org The fluorinated phenyl group can alter the electronic and steric properties of the peptide, leading to changes in its biological activity. nih.gov

Table of Research Findings

| Application Area | Key Findings | Significance |

| Peptide Synthesis | Serves as a crucial building block for creating peptides with enhanced stability and bioactivity. chemimpex.comnetascientific.com The Boc group provides necessary protection during synthesis. cymitquimica.com | Facilitates the development of novel therapeutic peptides with improved pharmacological profiles. netascientific.com |

| Oncology | α-methyl amino acids show selective accumulation in cancer cells. mdpi.com Fluorinated phenylalanine derivatives are explored for targeted therapies like boron neutron capture therapy. nih.gov | Offers potential for more effective and targeted cancer treatments by leveraging specific transport mechanisms in tumor cells. mdpi.comresearchgate.net |

| Neurology | Its structural similarity to neurotransmitters aids in the development of neuroactive compounds that can modulate receptor interactions. netascientific.com | Enables the design of drugs for neurological disorders with potentially improved efficacy and ability to cross the blood-brain barrier. netascientific.com |

| Enzyme Inhibition | Used to design mechanism-based inhibitors that irreversibly inactivate target enzymes. nih.gov The fluorine atom plays a key role in the inactivation mechanism. researchgate.net | Provides a powerful tool for developing highly specific and potent enzyme inhibitors for various therapeutic targets. nih.govacs.org |

| SAR Studies | Allows for detailed investigation of how fluorination impacts peptide-protein interactions and biological activity. cymitquimica.comchemimpex.com | Guides the rational design of optimized peptide-based drugs with enhanced potency and selectivity. ljmu.ac.ukrsc.org |

Antifungal Activity of Synthesized Dipeptides Incorporating α-Methyl-4-Fluorophenylalanine Derivatives

Recent research has explored the potential of dipeptides containing derivatives of (S)-phenylalanine as antifungal agents. pensoft.net In one such study, new dipeptides, including N-tert-butoxycarbonyl-(S)-alanyl-(S)-α-methyl-4-fluorophenylalanine, were synthesized and their antifungal activity was evaluated against a panel of common pathogenic and conditionally pathogenic fungal strains. pensoft.netresearchgate.netpensoft.net The tested fungi included various species of Aspergillus, Penicillium, Alternaria, Ulocladium, and Aureobasidium. pensoft.net

The parent amino acid, (S)-α-methyl-4-fluorophenylalanine, demonstrated significant growth inhibition against several fungal strains, particularly P. aurantiogriseum 12053, P. funiculosum 8258, Ulocladium botrytis 12027, and Aureobasidium pullulans 8269 at a concentration of 0.195 mg/ml. pensoft.net Notably, its dipeptide derivative, N-tert-butoxycarbonyl-(S)-alanyl-(S)-α-methyl-4-fluorophenylalanine, also showed significant growth inhibition against the P. aurantiogriseum 12053 strain at a concentration of 0.369 mg/ml. pensoft.net However, this dipeptide did not show any effect on the Aureobasidium pullulans 8269 strain, even at varying concentrations. pensoft.net The mechanism of antifungal action for similar fluorinated amino acid-containing peptides is believed to involve their transport into the fungal cell via peptide transport systems, followed by intracellular cleavage and subsequent disruption of essential cellular processes like protein synthesis or cell wall biosynthesis. nih.govfrontiersin.org The use of peptide carriers to deliver antimicrobial agents is a recognized strategy to overcome microbial resistance. nih.gov

Table 1: Antifungal Activity of (S)-α-methyl-4-fluorophenylalanine and its Dipeptide Derivative

| Compound | Fungal Strain | Concentration (mg/ml) | Activity |

| (S)-α-methyl-4-fluorophenylalanine | P. aurantiogriseum 12053 | 0.195 | Significant growth suppression |

| (S)-α-methyl-4-fluorophenylalanine | P. funiculosum 8258 | 0.195 | Significant growth suppression |

| (S)-α-methyl-4-fluorophenylalanine | Ulocladium botrytis 12027 | 0.195 | Significant growth suppression |

| (S)-α-methyl-4-fluorophenylalanine | Aureobasidium pullulans 8269 | 0.195 | Significant growth suppression |

| N-tert-butoxycarbonyl-(S)-alanyl-(S)-α-methyl-4-fluorophenylalanine | P. aurantiogriseum 12053 | 0.369 | Significant growth inhibition |

| N-tert-butoxycarbonyl-(S)-alanyl-(S)-α-methyl-4-fluorophenylalanine | Aureobasidium pullulans 8269 | Varied | No effect |

Data sourced from Stepanyan et al., 2024. pensoft.net

Radiopharmaceutical Development for Diagnostic and Research Probes

The development of radiolabeled amino acids for Positron Emission Tomography (PET) imaging represents a significant advancement in oncology and neuroscience. nih.govresearchgate.net These tracers target the increased amino acid metabolism in tumor cells, offering a more specific imaging modality compared to the commonly used glucose analog, [¹⁸F]FDG, especially in brain tumor imaging where high background glucose uptake can obscure tumor visualization. nih.govfrontiersin.orgfrontiersin.org The fluorine-18 (B77423) isotope ([¹⁸F]) is particularly favored for this purpose due to its ideal half-life and decay properties, which allow for multistep synthesis and imaging. mdpi.com

Preclinical Evaluation of [¹⁸F]-Labeled Phenylalanine Analogues for PET Imaging

Aromatic amino acids like phenylalanine and its derivatives have been extensively studied as PET tracers. mdpi.com Preclinical evaluations of various [¹⁸F]-labeled phenylalanine analogues have demonstrated their potential for tumor-specific imaging. nih.gov These studies typically involve biodistribution analysis in animal models bearing tumor xenografts to assess tumor uptake, clearance from blood and other organs, and specificity for tumor-specific transporters like the L-type amino acid transporter 1 (LAT1). nih.govnih.gov

For instance, a study on [¹⁸F]-labeled α-methyl-phenylalanine derivatives, including L-2-[¹⁸F]-fluoro-α-methyl-L-phenylalanine ([¹⁸F]FAMP), showed high tumor accumulation in human colorectal cancer cell line xenografts. nih.govthno.org This analogue exhibited significantly higher tumor uptake compared to its D-isomers and the clinically relevant tracer, L-3-[¹⁸F]-α-methyl-tyrosine ([¹⁸F]-FAMT). nih.gov Furthermore, L-2-[¹⁸F]FAMP demonstrated favorable pharmacokinetics with faster blood clearance and lower renal accumulation. nih.gov PET imaging with L-2-[¹⁸F]FAMP clearly visualized the tumor as early as 1 hour post-injection, with high tumor accumulation retained for up to 3 hours. nih.govthno.org The specificity of L-2-[¹⁸F]FAMP for LAT1 was also validated through cellular uptake studies. nih.gov

The development of such tracers often involves sophisticated radiolabeling strategies, including nucleophilic aromatic substitution and copper-mediated radiofluorination, to efficiently incorporate the [¹⁸F] isotope into the amino acid structure. mdpi.comnih.gov The ultimate goal is to develop tracers with high tumor-to-background ratios, enabling clear visualization of tumors and their metastases. frontiersin.orgfrontiersin.org

Table 2: Preclinical Performance of a Novel [¹⁸F]-Labeled α-Methyl-Phenylalanine Derivative

| Tracer | Key Finding | Significance |

| L-2-[¹⁸F]-fluoro-α-methyl-L-phenylalanine ([¹⁸F]FAMP) | Significantly higher tumor accumulation than D-isomers and [¹⁸F]-FAMT. nih.gov | Potential for improved tumor detection and characterization. |

| L-2-[¹⁸F]-fluoro-α-methyl-L-phenylalanine ([¹⁸F]FAMP) | Faster blood clearance and lower renal accumulation. nih.gov | Favorable pharmacokinetic profile for clearer imaging. |

| L-2-[¹⁸F]-fluoro-α-methyl-L-phenylalanine ([¹⁸F]FAMP) | Clear tumor visualization at 1 hour post-injection, retained for 3 hours. nih.govthno.org | Rapid and sustained tumor imaging capability. |

| L-2-[¹⁸F]-fluoro-α-methyl-L-phenylalanine ([¹⁸F]FAMP) | Validated specificity for L-type amino acid transporter 1 (LAT1). nih.gov | Targeted imaging of a tumor-specific transporter. |

Advancing Drug Efficacy and Selectivity through Strategic Fluorination

The introduction of fluorine into drug molecules is a widely employed strategy in medicinal chemistry to enhance various properties, including potency, metabolic stability, and selectivity. mdpi.comnih.govnih.gov It is estimated that approximately 20-30% of all pharmaceuticals contain at least one fluorine atom. numberanalytics.com The unique properties of fluorine, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, contribute to these beneficial effects. nih.govnumberanalytics.com

Strategic fluorination can significantly impact a drug's efficacy by improving its binding affinity to the target protein. nih.gov The highly polarized C-F bond can engage in favorable electrostatic interactions within the binding pocket of a receptor or enzyme. acs.org Furthermore, the introduction of fluorine can alter the conformation of a molecule, pre-organizing it for optimal binding. acs.org This can lead to a more potent drug candidate. lehigh.edu

Fluorination is also a powerful tool for enhancing drug selectivity. By altering the electronic properties and shape of a molecule, fluorine can help it to differentiate between closely related biological targets, such as different enzyme isoforms. mdpi.comnih.gov This increased selectivity can lead to a reduction in off-target effects and an improved safety profile. researchgate.net Moreover, the replacement of a metabolically labile hydrogen atom with a fluorine atom can block or slow down metabolic pathways, thereby increasing the drug's half-life and bioavailability. numberanalytics.commdpi.com This enhanced metabolic stability means that the drug remains in the body for a longer period, potentially leading to a more sustained therapeutic effect. nih.gov The judicious placement of fluorine can therefore be a key factor in transforming a promising lead compound into a successful drug. nih.govworldscientific.com

Biochemical and Biophysical Research Leveraging Boc Alpha Methyl L 4 Fluorophe

Studies on Protein-Protein Interactions and Enzyme Catalysis Mechanisms

The incorporation of fluorinated amino acids like Boc-alpha-methyl-L-4-Fluorophenylalanine into proteins provides a powerful method for studying protein-protein interactions and the mechanisms of enzyme catalysis. beilstein-journals.org The unique properties of fluorine, such as its high electronegativity and small size, can modulate the biophysical and chemical characteristics of proteins, including their stability, folding, and interactions with other molecules. nih.gov

Photocrosslinkers, often incorporating unnatural amino acids, are utilized to investigate protein interactions. researchgate.net The ability to introduce these specialized amino acids site-specifically allows for the precise mapping of interaction interfaces. Furthermore, techniques like Alpha Technology, a bead-based proximity assay, are well-suited for measuring a wide variety of molecular interactions, including those involving proteins, peptides, and small molecules. revvity.com

The introduction of non-canonical amino acids (ncAAs) into the active sites of enzymes allows for detailed investigations into their catalytic mechanisms. acs.org By subtly altering the properties of key residues, researchers can gain insights into enzyme-substrate interactions and the chemical transformations that occur during catalysis. itmedicalteam.pl For instance, replacing a catalytic residue with an ncAA can modulate the enzyme's pH-rate profile, providing information about the pKa of that residue. acs.org

The study of enzyme-substrate interactions is crucial for understanding catalysis and for designing effective enzyme inhibitors. itmedicalteam.pl Techniques such as X-ray crystallography and cryo-electron microscopy provide high-resolution structural data of the active site, revealing the precise arrangement of amino acid residues and any bound metal ions that are critical for the catalytic process. itmedicalteam.pl

The substrate specificity of an enzyme is determined by the shape and chemical nature of its active site. libretexts.org By engineering the active site through the incorporation of ncAAs, it is possible to alter this specificity. For example, introducing a hydrophobic ncAA into the S1 pocket of an enzyme like chymotrypsin (B1334515) can enhance its preference for substrates with bulky, hydrophobic side chains. libretexts.org

Recent research has demonstrated the ability to reprogram the substrate specificity of enzymes by incorporating ncAAs. In one study, the introduction of 4-acetylphenylalanine (4-AcPhe) into the active site of a P450 enzyme enabled it to act on substrates that it would not normally recognize. acs.org This was achieved because the acetyl group of the ncAA mimicked the binding interactions usually provided by a sugar moiety on the natural substrate. acs.org This approach of altering substrate specificities has significant implications for biosynthetic engineering and the creation of novel biocatalysts. acs.org

Studies have shown that the global substitution of aromatic amino acids with their fluorinated counterparts can increase the shelf life and catabolic stability of therapeutic proteins and peptide-based vaccines. beilstein-journals.org For example, the replacement of phenylalanine with 4-fluorophenylalanine in enzymes like lipase (B570770) B from Candida antarctica and phosphotriesterase has resulted in enhanced stability. acs.orgnih.gov The position and number of fluorine atoms within the amino acid chain can have a significant impact on the resulting protein's structure and stability. beilstein-journals.org

The use of Boc-protected amino acids, such as Boc-alpha-methyl-L-4-Fluorophenylalanine, is common in peptide synthesis to ensure the stability of the growing peptide chain. smolecule.com The D-configuration and the alpha-methyl group can further influence the conformation and stability of the resulting peptide. smolecule.com

Table 1: Impact of Fluorinated Amino Acid Incorporation on Protein Stability

| Protein/Enzyme | Fluorinated Amino Acid | Observed Effect |

| Therapeutic proteins and peptide-based vaccines | Fluorinated aromatic amino acids | Increased catabolic stability and shelf life. beilstein-journals.org |

| Lipase B from Candida antarctica | 4-fluorophenylalanine | Enhanced stability. acs.orgnih.gov |

| Phosphotriesterase (PTE) | 4-fluorophenylalanine | Enhanced protein foldability and thermostability. nih.gov |

Probing Active Site Environments and Substrate Specificity in Engineered Enzymes

Genetic Code Expansion and Site-Specific Incorporation of Boc-alpha-methyl-L-4-Fluorophenylalanine Analogues into Recombinant Proteins

Genetic code expansion (GCE) is a powerful technology that enables the site-specific incorporation of non-canonical amino acids (ncAAs) into proteins. nih.govacs.org This is achieved by using an orthogonal aminoacyl-tRNA synthetase (aaRS) and its corresponding tRNA, which function independently of the host cell's natural translational machinery. nih.gov This methodology allows for the introduction of novel chemical functionalities into proteins, thereby expanding their capabilities. annualreviews.org

The site-specific incorporation of ncAAs has been used for a variety of applications, including bioconjugation, biocontainment, and the introduction of photo-crosslinkers and fluorescent probes. nih.gov This technique has been successfully implemented in various organisms, including E. coli, yeast, mammalian cells, and even Mycobacterium tuberculosis. annualreviews.org

The core of genetic code expansion lies in the development of orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pairs. kjom.org These pairs must be engineered to be "orthogonal" to the host's translational machinery, meaning the engineered synthetase preferentially aminoacylates its cognate tRNA with the desired non-canonical amino acid (ncAA) and does not cross-react with endogenous tRNAs, and the engineered tRNA is not recognized by any of the host's endogenous synthetases. kjom.org

The first successful implementation of GCE in E. coli utilized a tyrosyl-tRNA synthetase (TyrRS) from the archaeon Methanocaldococcus jannaschii (MjTyrRS) and its corresponding tRNA. acs.orgnih.gov Since then, various other orthogonal pairs have been developed, including those derived from the pyrrolysyl-tRNA synthetase (PylRS) system. acs.orgnih.gov The PylRS system is particularly notable for its remarkable substrate promiscuity, with some mutants capable of incorporating nearly 40 different phenylalanine derivatives. acs.org

Optimization of these orthogonal pairs is often necessary to improve the efficiency and fidelity of ncAA incorporation. This can involve mutating the aaRS to enhance its affinity and specificity for the desired ncAA, as well as modifying the tRNA to improve its recognition by the host's translational machinery. nih.gov For example, introducing mutations into the acceptor and T-stems of tRNAPyl can improve its recognition by the E. coli translation system, leading to higher protein yields. nih.gov

Table 2: Examples of Orthogonal Systems for ncAA Incorporation

| Organism | Orthogonal System | Non-Canonical Amino Acid |

| E. coli | MjTyrRS/tRNATyr | O-methyl-L-tyrosine acs.orgnih.gov |

| E. coli and mammalian cells | PylRS(N346A/C348A)/tRNAPyl | Various ortho-substituted phenylalanine derivatives acs.org |

| E. coli | ScTyrRS/fMamtRNACUA | p-azidophenylalanine kjom.org |

The site-specific incorporation of non-canonical amino acids (ncAAs) offers a powerful strategy for the rational engineering of enzymes with improved activity and stability for biocatalysis. nih.gov By introducing ncAAs with unique chemical properties, it is possible to overcome the limitations of the 20 canonical amino acids and create biocatalysts with enhanced functionalities. nih.gov

One approach is to introduce ncAAs that enhance the thermal and chemical stability of enzymes. For example, the global substitution of aromatic residues with fluorinated analogs has been shown to increase the stability of enzymes like lipase B from Candida antarctica. nih.gov Similarly, the incorporation of meta-fluorotyrosine has been demonstrated to enhance the thermostability and organic solvent tolerance of ω-transaminase. nih.gov

Beyond stability, the incorporation of ncAAs can also be used to directly engineer the catalytic activity of an enzyme. The introduction of ncAAs into the active site can modulate substrate binding and catalysis. For instance, replacing a key tyrosine residue in ribonucleotide reductase with a fluorinated analog significantly impacted the enzyme's activity, highlighting the sensitivity of catalysis to subtle changes in the active site environment. acs.org

Furthermore, ncAAs can be used to introduce novel catalytic functionalities into proteins. By incorporating an ncAA with a unique reactive group, it is possible to create enzymes with new-to-nature activities. This approach has been used to generate biocatalysts for reactions such as ring-closing metathesis by incorporating a ruthenium complex into a protein scaffold. acs.org

The incorporation of non-canonical amino acids (ncAAs) has emerged as a powerful tool for reprogramming biosynthetic pathways by altering the substrate specificities of key enzymes. acs.org This approach allows for the production of novel analogues of natural products and facilitates combinatorial biosynthesis.

A notable example of this strategy is the modification of PikC, a P450 enzyme involved in the biosynthesis of macrolide antibiotics. acs.org The natural substrates of PikC require a specific amino-sugar moiety. However, by incorporating the ncAA 4-acetylphenylalanine (4-AcPhe) at a specific position in the enzyme's active site, researchers were able to bypass this requirement. acs.org The acetyl group of the incorporated ncAA was found to provide the necessary hydrogen-bonding and hydrophobic interactions that are normally supplied by the sugar moiety of the native substrate. acs.org

This engineered PikC mutant was able to hydroxylate aglycone substrates that are not processed by the wild-type enzyme, demonstrating a clear alteration of substrate specificity. acs.org Interestingly, the introduction of 4-AcPhe also led to improvements in the activity and site-selectivity of the enzyme towards its native substrate. acs.org This ability to reprogram enzyme function by altering substrate recognition through the site-specific incorporation of ncAAs opens up new avenues for the structural diversification of bioactive molecules. acs.org

Rational Engineering of Enzyme Activity and Stability for Biocatalysis

Conformational Studies of Macromolecular Complexes Using Fluorinated Amino Acid Probes

The incorporation of fluorinated amino acids, such as Boc-alpha-methyl-L-4-Fluorophenylalanine, into proteins provides a powerful and minimally disruptive toolkit for investigating the structure and dynamics of complex biological macromolecules. The unique properties of the fluorine atom, particularly its high sensitivity as an NMR probe, allow for detailed analysis of protein conformational states and their transitions.

Electron Paramagnetic Resonance (EPR) Spectroscopy with Genetically Incorporated Spin-Labeled Analogues

Electron Paramagnetic Resonance (EPR) spectroscopy, combined with site-directed spin labeling (SDSL), is a powerful technique for measuring distances in proteins and tracking their dynamics. taylorfrancis.comwikipedia.org Traditional SDSL relies on attaching a nitroxide spin label to a cysteine residue. nih.gov However, an emerging and more versatile strategy involves the genetic incorporation of a non-canonical amino acid (ncAA) that either is intrinsically paramagnetic or can be chemically modified to attach a spin label. nih.govtaylorfrancis.com This approach allows for the placement of a spin label at virtually any site in a protein, avoiding the limitations of cysteine chemistry. nih.gov

While direct genetic encoding of a spin-labeled version of Boc-alpha-methyl-L-4-Fluorophenylalanine is not a standard technique, the methodology exists to incorporate unnatural amino acids that can serve as platforms for spin labels. For example, p-acetyl-L-phenylalanine can be genetically encoded and subsequently reacted with a hydroxylamine-containing spin label to generate a paramagnetic side chain. nih.gov This provides a template for how a fluorinated analogue could be similarly functionalized.

A more direct approach combines the strengths of both fluorine labeling and EPR by using them as complementary probes. researchgate.netnih.gov In one experimental design, a protein can be engineered to contain both a 19F-labeled amino acid (like 4-fluorophenylalanine) and a paramagnetic center, such as a Gd(III) ion chelated by a genetically encoded tag. bohrium.com The interaction between the electron spin of the Gd(III) and the nuclear spin of the 19F can be measured using techniques like Electron-Nuclear Double Resonance (ENDOR) or by observing Paramagnetic Relaxation Enhancement (PRE) in the 19F NMR spectrum. bohrium.com These measurements provide precise distance information between the two probes, allowing for the characterization of protein structure and conformational states, even within the complex environment of a cell. bohrium.comresearchgate.net

Table 2: Complementary Information from 19F NMR and EPR

| Technique | Information Gained | Typical Probe | Application Example |

|---|---|---|---|

| 19F NMR | Local environment, conformational exchange, ligand binding | Fluorinated amino acid (e.g., 4-fluorophenylalanine) | Detecting subtle changes in protein structure upon substrate binding. researchgate.net |

| EPR (DEER) | Long-range distance distributions (1.5-8 nm) between two probes | Two nitroxide or Gd(III) spin labels | Mapping global conformational changes, such as domain movements. taylorfrancis.comnih.gov |

| 19F PRE/ENDOR | Short-to-medium range distances (< 2 nm) between probes | 19F-labeled amino acid and a paramagnetic spin label (e.g., Gd(III)) | High-resolution mapping of the proximity between specific residues. bohrium.com |

Note: This table is based on principles described in the cited literature.

Site-Directed Fluorimetry for Probing Conformational Changes in Ion Channels

Site-directed fluorimetry is a powerful biophysical method used to monitor real-time conformational changes in proteins, particularly ion channels. The strategy involves introducing a fluorescent probe at a specific site and observing changes in its fluorescence signal as the protein transitions between different functional states. While traditional fluorophores can be bulky, the use of intrinsically fluorescent amino acids or the incorporation of probes like fluorinated tryptophan offers a more subtle approach.

In the context of this article, a related and highly effective technique is the use of fluorinated phenylalanine analogues in electrophysiological studies, which can be considered a form of "functional fluorimetry." By systematically replacing native phenylalanine or tyrosine residues with fluorinated versions, researchers can probe the electrostatic environment within critical regions of an ion channel, such as the binding pocket or the gating machinery. unizar.esnih.gov The stepwise introduction of fluorine atoms onto the phenyl ring systematically alters the side chain's electrostatic potential without significantly changing its size. wikipedia.org This allows for a detailed dissection of cation-π interactions, which are crucial for ligand recognition and channel gating. unizar.espnas.org

For example, this method has been used to investigate the binding of neurotransmitters to the nicotinic acetylcholine (B1216132) receptor (nAChR). nih.gov By incorporating a series of fluorinated tryptophan analogs at a key binding site residue and measuring the receptor's response to acetylcholine, researchers demonstrated a clear correlation between the calculated cation-π binding energy and the agonist's potency. nih.gov This provided direct evidence for the role of this electrostatic interaction in agonist recognition. Similar approaches using fluorinated phenylalanine have been applied to study the gating mechanisms of voltage-gated potassium (Kv) channels, revealing how subtle changes in electrostatic forces can stabilize or destabilize the open state of the channel. taylorfrancis.com

Modulation of Key Residue Properties in Enzymes: pKa and Reduction Potential Tuning

The incorporation of fluorinated amino acids into enzymes offers a precise chemical tool to modulate the physicochemical properties of key active site residues. d-nb.info The strong electron-withdrawing nature of fluorine atoms can significantly alter the electronic distribution of the amino acid side chain, which in turn influences properties like the acidity (pKa) of nearby functional groups and the reduction potential of redox-active cofactors or residues. d-nb.infobiorxiv.org

For instance, replacing a histidine residue in an enzyme's active site with 4-fluorohistidine can lower the pKa of the imidazole (B134444) side chain. d-nb.info This modification can have profound effects on the enzyme's catalytic mechanism, particularly if the histidine acts as a general acid or base. By systematically studying the activity of such fluorinated enzyme variants, researchers can gain detailed insights into the role of proton transfer steps in catalysis. A study on RNase A, where the catalytic histidines were replaced with 4-fluorohistidine, provided a clear example of how this pKa modulation can be used to dissect the enzyme's mechanism. d-nb.info

Similarly, the introduction of a fluorinated aromatic amino acid, such as 4-fluorophenylalanine or 4-fluorotyrosine, near a redox-active center can tune its reduction potential. The electron-withdrawing fluorine atoms can stabilize the reduced state of a cofactor or a redox-active residue, thereby shifting its reduction potential. This principle has been applied to study and engineer oxidoreductase enzymes, providing a means to fine-tune their reactivity for specific applications in biocatalysis. d-nb.info

Investigation of Fluorinated Amino Acid Effects on Ribosomal Translation Fidelity and Efficiency

The site-specific incorporation of non-canonical amino acids (ncAAs), including fluorinated variants like Boc-alpha-methyl-L-4-Fluorophenylalanine, into proteins is made possible by hijacking the cell's ribosomal translation machinery. This is typically achieved using an orthogonal aminoacyl-tRNA synthetase (aaRS) and tRNA pair that recognizes a nonsense (e.g., UAG) or frameshift codon. The efficiency and fidelity of this process are critical for producing sufficient quantities of correctly modified protein for biochemical and biophysical studies.

The fidelity of translation refers to the accuracy with which the ribosome incorporates the intended ncAA in response to the designated codon. The substrate tolerance of the ribosomal machinery is generally broad for artificial amino acids, as there has been no evolutionary pressure to develop editing mechanisms against them. researchgate.net However, some native aaRSs possess editing or proofreading functions that can inadvertently act on structurally similar ncAAs, leading to their hydrolysis and preventing incorporation. researchgate.net For example, the editing domain of isoleucyl-tRNA synthetase (IleRS) was found to hydrolyze trifluoroethylglycine-tRNAIle, thereby preventing its incorporation into proteins. researchgate.net Overcoming such cross-reactivity is a key challenge in the field and often requires engineering the aaRS to enhance its specificity for the desired ncAA.

The efficiency of incorporation determines the final yield of the modified protein. This can be influenced by several factors, including the expression level and activity of the orthogonal synthetase/tRNA pair, the concentration of the ncAA in the growth media, and competition from the cell's own translation termination factors that also recognize the stop codon. nih.gov Researchers have developed various strategies to improve yields, such as using engineered ribosomes or cell-free protein synthesis systems, which offer greater control over the components of the translation machinery. nih.gov Studies have shown that a wide range of fluorinated phenylalanine analogues can be incorporated into proteins in both E. coli and mammalian cells with high efficiency and fidelity, enabling their use in complex biological investigations. wikipedia.org

Exploration in Ion Channel Biophysics: Understanding Gating Mechanisms through Fluorinated Phenylalanine Mutagenesis